N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide

Calmodulin antagonism Phosphodiesterase inhibition SAR

N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide (CAS 80467-76-1; commonly supplied as the hydrochloride salt CAS 79127-24-5, also designated A-7) belongs to the naphthalenesulfonamide class of calmodulin (CaM) antagonists originally developed by Hidaka and colleagues. The compound features a 5-chloro-1-naphthalenesulfonamide head group linked via a linear 10-carbon (decyl) alkyl chain to a terminal primary amine.

Molecular Formula C20H29ClN2O2S
Molecular Weight 397.0 g/mol
CAS No. 80467-76-1
Cat. No. B12930050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide
CAS80467-76-1
Molecular FormulaC20H29ClN2O2S
Molecular Weight397.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN
InChIInChI=1S/C20H29ClN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2
InChIKeyJLUUJHIQVIXTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide (CAS 80467-76-1): Chemical Identity and Calmodulin Antagonist Class


N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide (CAS 80467-76-1; commonly supplied as the hydrochloride salt CAS 79127-24-5, also designated A-7) belongs to the naphthalenesulfonamide class of calmodulin (CaM) antagonists originally developed by Hidaka and colleagues [1]. The compound features a 5-chloro-1-naphthalenesulfonamide head group linked via a linear 10-carbon (decyl) alkyl chain to a terminal primary amine. It functions as a cell-permeable, reversible inhibitor of Ca²⁺/calmodulin-dependent enzymes, including cyclic nucleotide phosphodiesterase (PDE) and myosin light chain kinase (MLCK), by direct binding to the Ca²⁺–CaM complex [2].

Why N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide Cannot Be Interchanged with Shorter-Chain Naphthalenesulfonamide Calmodulin Antagonists


Within the naphthalenesulfonamide class, the length of the alkyl linker chain separating the sulfonamide pharmacophore from the terminal amine is the primary structural determinant of calmodulin inhibitory potency. Systematic structure–activity relationship (SAR) studies established that PDE inhibitory activity increases progressively as the chain is extended from C2 through C6, reaching a near-maximal plateau at C8–C10 before declining at C12 [1]. Consequently, the prototypical six-carbon analog W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) exhibits substantially weaker enzyme inhibition than the ten-carbon A-7 compound. Generic substitution of the C10 decyl analog with the shorter C6 hexyl analog (W-7) or the weakly active C4 butyl analog (W-5) will therefore produce quantitatively and qualitatively different experimental outcomes, particularly when dose–response sensitivity, target engagement, or cellular potency is critical.

Quantitative Differentiation Evidence for N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide (A-7) vs. Comparator Calmodulin Antagonists


Head-to-Head PDE Inhibition Potency: A-7 vs. W-7 (Chain-Length Comparison)

In the same Ca²⁺/calmodulin-activated cyclic nucleotide phosphodiesterase (PDE) assay, A-7 (the N-10-aminodecyl derivative) inhibits PDE activity with an IC₅₀ of 3.2 µM, whereas the C6 analog W-7 achieves an IC₅₀ of only 26 µM . This represents an 8.1-fold increase in inhibitory potency conferred solely by extending the alkyl linker from six to ten methylene units.

Calmodulin antagonism Phosphodiesterase inhibition SAR

Chain-Length SAR Across the Naphthalenesulfonamide Series: Decyl (C10) Is at the Potency Plateau

Systematic SAR analysis of the 5-chloro-1-naphthalenesulfonamide series by Hidaka et al. demonstrates that PDE inhibitory potency scales with alkyl linker length: C2–C4 compounds are weak inhibitors; C6 (W-7) shows intermediate potency; and potency reaches a plateau at C8–C10 before declining at C12 [1]. A-7, bearing the C10 decyl linker, sits at the maximal potency plateau of this series. Independent studies confirm that chain-length optimization follows a parabolic relationship with an optimum at n ≈ 7–10 [2].

Structure–activity relationship Calmodulin inhibition Alkyl chain optimization

Differential Inhibition of Trypsin-Treated PDE: A-7 Requires 3× Lower Concentration Than W-7

Trypsin-treated, calmodulin-insensitive Ca²⁺-PDE is inhibited by A-7 at 100 µM, whereas W-7 requires 300 µM to achieve comparable inhibition [1]. In both cases, the inhibition is reversed by excess calmodulin, confirming that the interaction is mediated through the calmodulin-binding domain. The 3-fold lower effective concentration of A-7 in this calmodulin-depleted system demonstrates that the enhanced potency extends beyond canonical holo-calmodulin-dependent inhibition.

Calmodulin-independent PDE inhibition Trypsin-treated enzyme Mechanistic selectivity

Comparative Selectivity Profile: A-7 Balances Potency and Target Discrimination vs. Ultra-Potent Calmodulin Antagonists

Calmidazolium (R24571) is a highly potent calmodulin antagonist (Kd ≈ 3 nM; PDE IC₅₀ ≈ 0.15 µM) but is known to inhibit calmodulin-dependent and -independent myosin light chain kinase (MLCK) with IC₅₀ values as low as 2.5 µM under low-substrate conditions, and it also inhibits protein kinase C and other targets at similar concentrations [1][2]. In contrast, naphthalenesulfonamides including A-7 and W-7 exhibit a wider selectivity window between CaM-dependent PDE inhibition and direct MLCK inhibition (W-7: PDE IC₅₀ = 28 µM, MLCK IC₅₀ = 51 µM) . A-7, with its 3.2 µM PDE IC₅₀, provides superior potency to W-7 while maintaining the class-typical selectivity profile that distinguishes naphthalenesulfonamides from less-discriminating antagonists such as calmidazolium.

Selectivity Calmidazolium Off-target risk MLCK inhibition

Cellular Activity in Breast Cancer Models: A-7 Modulates CD44⁺CD24⁻ Tumorigenic Subpopulation in MDA-MB-231 Cells

In a comparative study of three calmodulin antagonists in MDA-MB-231 triple-negative breast cancer cells, A-7, W-7, and W-13 all caused alterations in the CD44⁺CD24⁻ tumorigenic subpopulation [1]. W-13 (the C12 iodo-analog) was identified as the most potent antagonist, reducing the CD44⁺CD24⁻ fraction to 0.64 ± 0.05 at 80 µM. A-7, while less potent than W-13 in this specific cellular context, was among the three antagonists tested that produced measurable immunophenotype modulation, whereas results in MDA-MB-468 cells (with low baseline CD44⁺CD24⁻) showed differential sensitivity between antagonists. This study provides cellular-level evidence that the decyl analog A-7 engages calmodulin-dependent pathways regulating cancer stem cell-related markers.

Breast cancer CD44/CD24 immunophenotype Cancer stem cell Calmodulin antagonist

Recommended Research and Industrial Application Scenarios for N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide (A-7)


Calmodulin-Dependent Signaling Pathway Dissection Requiring Potent Yet Selective Pharmacological Inhibition

In biochemical and cell-based studies aimed at distinguishing calmodulin-dependent from calmodulin-independent signaling events, A-7 provides a 8.1-fold potency advantage over the widely used W-7 (IC₅₀ 3.2 vs. 26 µM in PDE assays), enabling robust CaM inhibition at concentrations where off-target interactions with MLCK and protein kinase C remain limited relative to ultra-potent but less-discriminating agents such as calmidazolium [1]. This makes A-7 particularly suitable for experiments requiring clear dose–response separation between specific CaM antagonism and non-specific cytotoxicity.

Calmodulin Antagonist SAR Studies and Chemical Probe Development Using the Optimal Chain-Length Analog

A-7, as the C10 decyl analog occupying the potency plateau of the naphthalenesulfonamide series, serves as the optimal reference compound for structure–activity relationship investigations involving chain-length variation [1]. It can be compared directly with C6 (W-7), C4 (W-5), and C12 (W-12/W-13) analogs to deconvolve the contribution of linker length to calmodulin binding affinity, cellular permeability, and target selectivity. Its defined chain length also makes it a suitable scaffold for further derivatization or conjugation to fluorophores or affinity tags.

Breast Cancer Stem Cell Research Targeting CD44⁺CD24⁻ Immunophenotype Modulation

Published evidence demonstrates that A-7 alters the CD44⁺CD24⁻ tumorigenic subpopulation in MDA-MB-231 triple-negative breast cancer cells, a phenotype associated with cancer stem cell properties and metastatic potential [1]. Researchers investigating calmodulin's role in breast cancer stem cell maintenance, epithelial–mesenchymal transition, or tumor-initiating cell biology can use A-7 as a pharmacological tool within a panel of naphthalenesulfonamide calmodulin antagonists to probe structure-dependent effects on immunophenotype regulation.

Comparative Calmodulin Antagonist Profiling in Cardiovascular and Smooth Muscle Physiology

The naphthalenesulfonamide class, including A-7, has been extensively characterized in vascular smooth muscle and myocardial systems where calmodulin regulates myosin light chain kinase-dependent contraction and phospholipase A₂ activation [1]. A-7's intermediate potency (between W-7 and calmidazolium) and well-characterized mechanism make it a valuable comparator in studies examining the role of calmodulin in vascular tone regulation, cardiac calcium signaling, and platelet aggregation—applications where precise control over the degree of CaM inhibition is essential for interpreting physiological outcomes.

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